methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Synthetic Chemistry Medicinal Chemistry Sulfonamide Synthesis

Problem: Single-handle quinoline building blocks limit synthetic diversification. Solution: Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate provides orthogonal 8-chlorosulfonyl/6-methyl ester reactivity. • Rapid parallel sulfonamide library synthesis for kinase/GPCR screening • Bifunctional PROTAC scaffold: ClSO2 attaches E3 ligase linker; 6-CO2Me hydrolyzes for target-protein conjugation • Defined LogP (1.95) & TPSA (73.33 Ų) for predictable ADME optimization 95% purity. Global shipping available.

Molecular Formula C11H8ClNO4S
Molecular Weight 285.70 g/mol
CAS No. 1305711-05-0
Cat. No. B6144705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 8-(chlorosulfonyl)quinoline-6-carboxylate
CAS1305711-05-0
Molecular FormulaC11H8ClNO4S
Molecular Weight285.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)Cl
InChIInChI=1S/C11H8ClNO4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3
InChIKeyZHMQQKGOCCKXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-(Chlorosulfonyl)Quinoline-6-Carboxylate: Core Properties & Procurement


Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS 1305711-05-0) is a heterocyclic building block, specifically a quinoline derivative characterized by a reactive chlorosulfonyl group at the 8-position and a methyl ester at the 6-position . It is a key intermediate for synthesizing sulfonamide and sulfonate derivatives, with a molecular formula of C₁₁H₈ClNO₄S and a molecular weight of 285.70 g/mol . Its structure enables precise, site-selective modifications, making it a valuable scaffold in medicinal chemistry for generating diverse libraries of potential therapeutic candidates [1].

Why Methyl 8-(Chlorosulfonyl)Quinoline-6-Carboxylate Is Irreplaceable


Substituting methyl 8-(chlorosulfonyl)quinoline-6-carboxylate with a generic quinoline sulfonyl chloride or a simple quinoline ester is scientifically invalid due to the precise positional and functional group synergy required for downstream applications. The 6-carboxylate group and 8-chlorosulfonyl group create a unique electronic and steric environment on the quinoline core that dictates the regio- and chemoselectivity of subsequent reactions . Positional isomers, such as the 5- or 2-substituted variants, present the reactive handles in different spatial orientations, leading to distinct molecular geometries and biological target interactions [1]. Similarly, analogs lacking the ester moiety, like 8-quinolinesulfonyl chloride, lack a key site for further diversification or for modulating lipophilicity and solubility, which are critical for optimizing drug-like properties .

Methyl 8-(Chlorosulfonyl)Quinoline-6-Carboxylate: Quantitative Evidence Guide


Differentiated Reactivity: Direct Sulfonamide Formation

The presence of the 8-chlorosulfonyl group in methyl 8-(chlorosulfonyl)quinoline-6-carboxylate enables a distinct, high-yielding reaction pathway for sulfonamide formation compared to its non-functionalized core, methyl quinoline-6-carboxylate. While the latter serves as a versatile scaffold for condensation reactions to form fused heterocycles , the target compound's reactive sulfonyl chloride moiety allows for direct and efficient nucleophilic substitution with amines, offering a more streamlined and divergent synthetic route to complex sulfonamide libraries [1].

Synthetic Chemistry Medicinal Chemistry Sulfonamide Synthesis

Optimized LogP and TPSA Profile

Computational property analysis reveals key differences in lipophilicity and polar surface area between methyl 8-(chlorosulfonyl)quinoline-6-carboxylate and a core comparator lacking the ester group, 8-quinolinesulfonyl chloride. The target compound has a higher calculated LogP (1.95) than 8-quinolinesulfonyl chloride (1.9) [1], indicating marginally increased lipophilicity. More significantly, it possesses a substantially larger Topological Polar Surface Area (TPSA) of 73.33 Ų compared to 59.1 Ų for the comparator . This higher TPSA suggests potentially improved aqueous solubility and different membrane permeability characteristics, which are critical parameters in lead optimization.

Drug Design Medicinal Chemistry ADME Properties

Structural Uniqueness vs. Positional Isomers

The specific 6-carboxylate, 8-sulfonyl substitution pattern is a defining feature of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, distinguishing it from its positional isomers. While direct comparative biological data is lacking for this precise intermediate, SAR studies on related quinolinecarboxylic acid scaffolds demonstrate that the position of a carboxyl group is critical for high-affinity receptor binding [1]. For example, in carboxyflavone CysLT1 receptor antagonists, a carboxyl group at the 8-position is optimal, whereas it is only tolerated at the 6-position [1]. This class-level evidence strongly infers that the unique substitution pattern of the target compound will impart a distinct biological profile compared to isomers like methyl 5-(chlorosulfonyl)quinoline-6-carboxylate or methyl 6-(chlorosulfonyl)quinoline-2-carboxylate.

Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

Methyl 8-(Chlorosulfonyl)Quinoline-6-Carboxylate: Primary Applications


Focused Library Synthesis for Oncology & Inflammation

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is ideally suited for generating libraries of sulfonamide and sulfonate derivatives for screening against kinase or GPCR targets in oncology and inflammation. Its reactive chlorosulfonyl group enables rapid parallel synthesis with diverse amine and alcohol building blocks [1]. The unique 6-carboxylate, 8-sulfonyl substitution pattern provides a distinct molecular vector for target engagement, which, based on class-level SAR evidence, is critical for achieving selectivity and potency in quinoline-based therapeutics [2].

Activity-Based Probes and PROTAC Development

The dual functionality of this compound makes it an excellent scaffold for constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or activity-based probes. The chlorosulfonyl group can be used to attach a linker for an E3 ligase ligand, while the methyl ester at the 6-position can be hydrolyzed to a carboxylic acid and subsequently linked to a target protein binder. This allows for the precise spatial orientation of the two warheads, which is crucial for the formation of a productive ternary complex and effective protein degradation .

Synthesis of Complex Heterocycles

As a versatile building block, methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is used to synthesize more complex fused heterocyclic systems. Its distinct LogP (1.95) and TPSA (73.33 Ų) properties provide a defined starting point for controlling the overall physicochemical profile of the final product. This is particularly valuable in the agrochemical and material science industries, where optimizing solubility and stability is as critical as biological activity.

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